
N-(4-chlorophenyl)-N'-cyanourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-cyanourea derivatives is not directly reported in the provided papers. However, a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was synthesized through reductive cyclization using a low-valent titanium reagent . This process involved the conversion of 2-cyano-3-(4-chlorophenyl)-3-(1-tetralon-2-yl) propionitrile into the final compound, indicating that similar reductive strategies might be applicable for the synthesis of N-(4-chlorophenyl)-N'-cyanourea derivatives.
Molecular Structure Analysis
The molecular structure of the related compound 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was determined using single-crystal X-ray diffraction. The crystal was found to belong to the monoclinic space group C2/c, with specific dimensions and angles defining its geometry . The five-membered ring in the structure adopts an envelop conformation, while the six-membered ring has a half-chair conformation. Although this does not directly describe N-(4-chlorophenyl)-N'-cyanourea, it provides insight into the potential conformational preferences of chlorophenyl and cyano groups in a closely related molecule.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving N-(4-chlorophenyl)-N'-cyanourea. However, the synthesis of a structurally related compound suggests that reductive cyclization is a key reaction in forming complex structures from simpler cyano and chlorophenyl precursors . This could imply that N-(4-chlorophenyl)-N'-cyanourea may also participate in similar cyclization reactions, potentially leading to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorophenyl)-N'-cyanourea are not directly reported in the provided papers. However, the related compound's crystallographic data, such as the density (Dc = 1.188 g/cm3) and the presence of intermolecular hydrogen bonding, suggest that similar compounds could exhibit significant solid-state interactions and stability . The infrared spectra of other thiourea derivatives show significant stretching vibrations that could be analogous to those expected for N-(4-chlorophenyl)-N'-cyanourea, indicating potential functional group identification through spectroscopic methods .
Applications De Recherche Scientifique
Chlorophenols in Environmental Studies
Chlorophenols, including compounds like 2-chlorophenol and 4-chlorophenol, have been extensively reviewed for their environmental impact, particularly concerning aquatic toxicity. Research by Krijgsheld and Gen (1986) evaluated the toxicity, persistence, and bioaccumulation of chlorophenols in aquatic environments, noting moderate toxic effects to aquatic life with significant toxicity upon long-term exposure to certain chlorophenols like 2,4-dichlorophenol (K. Krijgsheld & A. D. Gen, 1986). This suggests that compounds structurally related to chlorophenols, such as N-(4-chlorophenyl)-N'-cyanourea, might also be of interest in environmental toxicity studies, particularly in aquatic ecosystems.
Degradation and Bioremediation Research
The degradation and bioremediation potential of chlorophenols have been a significant area of research. Studies have focused on the efficiency of zero-valent iron and iron-based bimetallic systems in dechlorinating chlorophenols, highlighting the potential for these methods in treating environments contaminated with chlorophenol compounds (B. Gunawardana, N. Singhal, & P. Swedlund, 2011). This line of research could be relevant for understanding how similar chemical structures, including N-(4-chlorophenyl)-N'-cyanourea, might be addressed in environmental remediation efforts.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-cyanourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHHIXEUQJMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-cyanourea | |
CAS RN |
115956-45-1 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-CYANOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

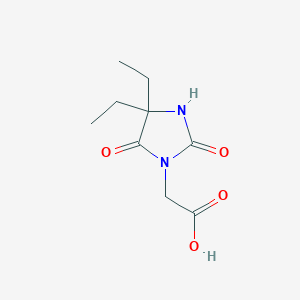

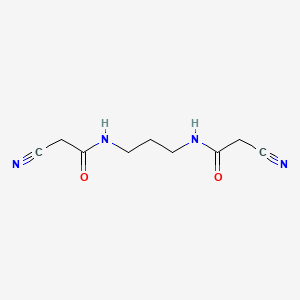
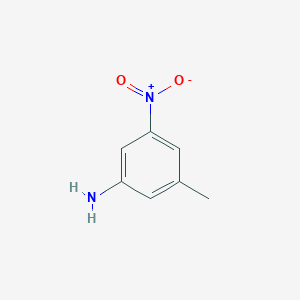
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)


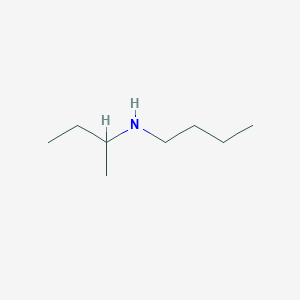
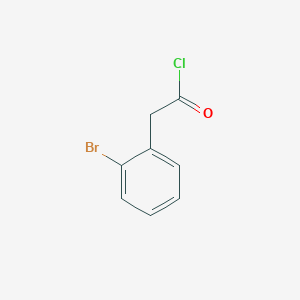
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)